Cas no 1806536-95-7 (1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one)

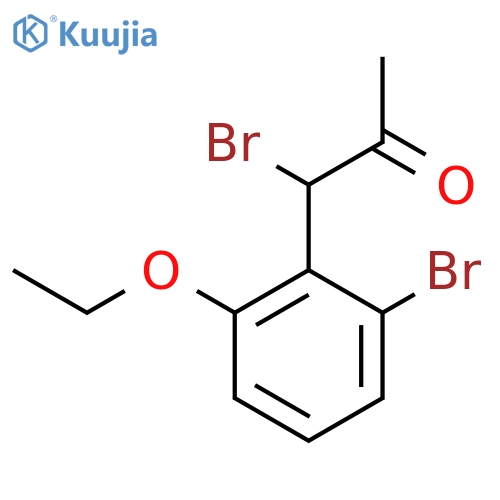

1806536-95-7 structure

商品名:1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one

CAS番号:1806536-95-7

MF:C11H12Br2O2

メガワット:336.019782066345

CID:4973695

1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one

-

- インチ: 1S/C11H12Br2O2/c1-3-15-9-6-4-5-8(12)10(9)11(13)7(2)14/h4-6,11H,3H2,1-2H3

- InChIKey: UWYDGMUIPWMKJM-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C(=CC=CC=1OCC)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 221

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 26.3

1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013021268-500mg |

1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one |

1806536-95-7 | 97% | 500mg |

847.60 USD | 2021-06-24 | |

| Alichem | A013021268-1g |

1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one |

1806536-95-7 | 97% | 1g |

1,519.80 USD | 2021-06-24 | |

| Alichem | A013021268-250mg |

1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one |

1806536-95-7 | 97% | 250mg |

480.00 USD | 2021-06-24 |

1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

1806536-95-7 (1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one) 関連製品

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量